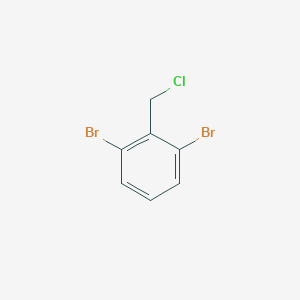

1,3-Dibromo-2-(chloromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dibromo-2-(chloromethyl)benzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted at the 1, 3, and 2 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromo-2-(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

The compound is known to undergo various chemical reactions, including:

- Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

- Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

- Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex organic molecules .

Scientific Research Applications

1,3-Dibromo-2-(chloromethyl)benzene has several significant applications across different scientific domains:

Organic Chemistry

The compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structure allows for versatile chemical transformations that are crucial in developing new compounds for various applications.

Biological Research

Research indicates that this compound may exhibit biological activity relevant to toxicological studies. Its structural similarity to other halogenated compounds suggests potential endocrine-mediated effects. Studies have shown that similar compounds can influence hormonal pathways in biological systems, warranting further investigation into the health implications of exposure to this compound .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for developing agrochemicals and other industrial products.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor in synthesizing novel biaryl compounds through cross-coupling reactions. This application highlights its role as a versatile building block in organic synthesis.

Case Study 2: Toxicological Implications

Research has indicated that exposure to halogenated compounds like this compound may lead to endocrine disruption. A comprehensive review of similar compounds revealed potential neurotoxic effects associated with their structural characteristics, emphasizing the need for further studies on this compound's health impacts .

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-(chloromethyl)benzene involves its interaction with molecular targets through various chemical reactions. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The bromine atoms can participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dibromobenzene: Similar structure but lacks the chloromethyl group.

1,2-Bis(chloromethyl)benzene: Contains two chloromethyl groups instead of bromine atoms.

α,α′-Dichloro-m-xylene: Another derivative with different halogen substitutions.

Uniqueness

1,3-Dibromo-2-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Biologische Aktivität

1,3-Dibromo-2-(chloromethyl)benzene (C₆H₃Br₂Cl) is a halogenated aromatic compound characterized by the presence of two bromine atoms and one chloromethyl group attached to a benzene ring. This unique structure imparts significant reactivity and potential biological activity, particularly in toxicological contexts. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

- Molecular Formula : C₆H₃Br₂Cl

- Molecular Weight : 227.4 g/mol

- Structure : The compound features a benzene ring with two bromine substituents at the 1 and 3 positions, and a chloromethyl group at the 2 position.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the chloromethyl group. This reactivity can lead to interactions with various biological molecules, potentially influencing biochemical pathways.

Toxicological Studies

Research indicates that compounds similar in structure to this compound can exhibit endocrine-disrupting properties. These effects may arise from interference with hormonal pathways, which could lead to adverse health outcomes.

Case Study: Endocrine Disruption

A study conducted on halogenated aromatic hydrocarbons (HAHs), including various dibrominated compounds, revealed significant alterations in hormone levels in exposed organisms. The structural similarity of this compound to these HAHs suggests a potential for similar endocrine-mediated effects .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Endocrine Disruption | Alters hormonal pathways | |

| Cytotoxicity | Induces cell death in vitro | |

| Mutagenicity | Potential mutagenic effects observed |

Cytotoxicity and Mutagenicity

Recent studies have indicated that this compound may possess cytotoxic properties. In vitro assays demonstrated that exposure to this compound resulted in significant cell death across various cancer cell lines. Moreover, mutagenicity tests have suggested that it may induce genetic mutations, raising concerns about its use in consumer products and industrial applications .

Comparative Analysis with Similar Compounds

To further understand the implications of this compound's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3-Dibromobenzene | Two bromine substituents | Moderate cytotoxicity |

| 1,2-Bis(chloromethyl)benzene | Two chloromethyl groups | High mutagenicity |

| α,α′-Dichloro-m-xylene | Two chlorine substituents | Endocrine disruption |

This comparative analysis highlights the unique properties of this compound, particularly its combination of bromine and chloromethyl groups which may enhance its reactivity and biological impact compared to its analogs.

Eigenschaften

IUPAC Name |

1,3-dibromo-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXXGYGHMXZRRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.